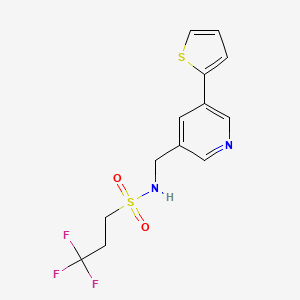

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a versatile chemical compound extensively utilized in scientific research. It is a fluorinated thiophene derivative, which are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .

Synthesis Analysis

The synthesis of fluorinated thiophenes involves functionalization of the thiophene ring and heterocyclizations . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it is not selective due to the extreme reactivity of molecular fluorine . Another method involves the reaction of thiophenes with gaseous SF3+, generated by electron ionization of sulfur hexafluoride and acting as a source of fluorine cation (F+) .Molecular Structure Analysis

The molecular structure of fluorinated thiophenes involves bearing fluorine atoms, CF3 groups, and perfluorinated aryl fragments . The synthesis of 3-fluorothiophene is challenging due to the higher reactivity of the 2-position of thiophene .Chemical Reactions Analysis

The reaction of thiophenes with gaseous SF3+, generated by electron ionization of sulfur hexafluoride and acting as a source of fluorine cation (F+), is one example of a direct fluorination process . 1-(Chloromethyl)-4-fluoro-1,4-diazobicyclo[2.2.2]octane tetrafluoroborate (Selectfluor TM) can also serve as a selective fluorinating reagent .Applications De Recherche Scientifique

Catalytic Applications

Trifluoromethanesulfonic acid, related to the trifluoromethyl group in the compound of interest, is an excellent catalyst for inducing cyclization reactions. For example, it catalyzes 5-endo cyclization of homoallylic sulfonamides to form pyrrolidines, an essential step in synthesizing polycyclic systems (Haskins & Knight, 2002).

Synthesis of Pyrrolidin-3-ones

N-(3-phenylprop-2-yn-1-yl)-sulfonamides, similar in structure to the given compound, have been synthesized and transformed into pyrrolidin-3-ones. This reaction is significant in the context of developing new methods for synthesizing heterocyclic compounds (Králová et al., 2019).

Formation of Pyrrolidines

N-[3-(Trifluoromethyl)homoallyl]sulfonamides undergo intramolecular addition, forming 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This reaction is valuable in synthesizing fluorinated pyrrolidines and prolines, which have applications in pharmaceutical and synthetic chemistry (Nadano et al., 2006).

Deep Fuels Desulfurization and Denitrogenation

Compounds with trifluoromethanesulfonate groups have been investigated for their potential in deep desulfurization and denitrogenation of fuels. This research highlights the applicability of such compounds in refining and improving the quality of fuel products (Kędra-Królik et al., 2011).

Synthesis of N-Sulfonylpyrrolidines

Sulfonamides react with certain compounds under oxidative conditions to form N-sulfonylpyrrolidines. This reaction pathway is useful in synthesizing various heterocyclic compounds that have potential applications in medicinal chemistry (Moskalik et al., 2017).

Synthesis of Trifluoromethylated Pyrrolidines

Derivatives of 3,3,3-trifluoropropene, similar to the core structure of the compound , are used in reactions to produce trifluoromethyl substituted pyrrolidines. These compounds have diverse applications in chemical synthesis (Plancquaert et al., 1996).

Safety and Hazards

Orientations Futures

Fluorinated thiophene derivatives have diverse applications across various fields, showcasing their significance in advancing scientific knowledge . They are being investigated for their potential uses in various areas such as thermally irreversible photochromic compounds having a high resistance to fatigue .

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCRQMHMPHMNRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)

![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)